molecular formula C9H13Li3N3O12P3 B13891853 2',3'-Dideoxycytidine-5'-triphosphate trilithium salt

2',3'-Dideoxycytidine-5'-triphosphate trilithium salt

Cat. No.: B13891853
M. Wt: 469.0 g/mol
InChI Key: RJTMIBUIHJOWRZ-UHFFFAOYSA-K
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Description

2’,3’-DIDEOXYCYTIDINE 5’-TRIPHOSPHATE LITHIUM SALT is a synthetic nucleoside analog. It is a derivative of cytidine, where the 2’ and 3’ hydroxyl groups on the ribose sugar are replaced by hydrogen atoms. This compound is primarily used in biochemical research, particularly in the study of DNA synthesis and antiviral therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-DIDEOXYCYTIDINE 5’-TRIPHOSPHATE LITHIUM SALT involves multiple steps Initially, cytidine is converted to 2’,3’-dideoxycytidine through a series of chemical reactions, including selective deoxygenation The dideoxycytidine is then phosphorylated to form the triphosphate derivative

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves stringent purification steps to ensure high purity and yield. The use of automated synthesizers and high-performance liquid chromatography (HPLC) is common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2’,3’-DIDEOXYCYTIDINE 5’-TRIPHOSPHATE LITHIUM SALT undergoes several types of chemical reactions:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the triphosphate group.

    Hydrolysis: The triphosphate group can be hydrolyzed under acidic or enzymatic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic conditions using phosphatases.

Major Products

    Substitution Reactions: Depending on the nucleophile, products can include various substituted cytidine derivatives.

    Hydrolysis: The primary products are 2’,3’-dideoxycytidine and inorganic phosphate.

Scientific Research Applications

2’,3’-DIDEOXYCYTIDINE 5’-TRIPHOSPHATE LITHIUM SALT has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of modified nucleotides and nucleosides.

    Biology: Employed in studies of DNA polymerase activity and DNA sequencing.

    Medicine: Investigated for its antiviral properties, particularly against HIV, by inhibiting reverse transcriptase.

    Industry: Utilized in the production of diagnostic kits and research reagents.

Mechanism of Action

The compound exerts its effects by incorporating into the growing DNA strand during DNA synthesis. Once incorporated, it acts as a chain terminator due to the absence of the 3’ hydroxyl group, which is essential for the formation of the phosphodiester bond. This mechanism is particularly effective against viral reverse transcriptases, making it a potent antiviral agent.

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxycytidine 5’-triphosphate: A natural nucleotide involved in DNA synthesis.

    2’,3’-Dideoxyguanosine 5’-triphosphate: Another dideoxynucleotide analog used in antiviral research.

    2’,3’-Dideoxyadenosine 5’-triphosphate: Similar in structure and function, used in studies of DNA polymerase and reverse transcriptase.

Uniqueness

2’,3’-DIDEOXYCYTIDINE 5’-TRIPHOSPHATE LITHIUM SALT is unique due to its specific inhibition of DNA chain elongation, making it a valuable tool in antiviral research and DNA sequencing technologies. Its lithium salt form enhances its stability and solubility, which is advantageous for various biochemical applications.

Properties

Molecular Formula

C9H13Li3N3O12P3

Molecular Weight

469.0 g/mol

IUPAC Name

trilithium;[[[5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C9H16N3O12P3.3Li/c10-7-3-4-12(9(13)11-7)8-2-1-6(22-8)5-21-26(17,18)24-27(19,20)23-25(14,15)16;;;/h3-4,6,8H,1-2,5H2,(H,17,18)(H,19,20)(H2,10,11,13)(H2,14,15,16);;;/q;3*+1/p-3

InChI Key

RJTMIBUIHJOWRZ-UHFFFAOYSA-K

Canonical SMILES

[Li+].[Li+].[Li+].C1CC(OC1COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=CC(=NC2=O)N

Origin of Product

United States

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